DL-ALANINE (3,3,3-D3) DL-ALANINE (3,3,3-D3)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3687742
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 92.11

DL-ALANINE (3,3,3-D3)

CAS No.:

Cat. No.: VC3687742

Molecular Formula:

Molecular Weight: 92.11

Purity: 98%

* For research use only. Not for human or veterinary use.

DL-ALANINE (3,3,3-D3) -

Specification

Molecular Weight 92.11

Introduction

ParameterValue
CAS Number53795-94-1
Molecular FormulaC3H4D3NO2
Molecular Weight92.11 g/mol
IUPAC Name2-amino-3,3,3-trideuteriopropanoic acid
Common SynonymsDL-Alanine-d3, 2-amino-3,3,3-trideuteriopropanoic acid
PubChem CID16213421

The compound is known by several synonyms in scientific literature and commercial catalogs, including DL-Alanine-d3 and 2-amino-3,3,3-trideuteriopropanoic acid . The "DL" prefix indicates that the compound exists as a racemic mixture containing both D and L optical isomers of the deuterated alanine.

Physical and Chemical Properties

Physical Properties

The physical properties of DL-ALANINE (3,3,3-D3) are similar to those of standard DL-alanine, with some subtle differences due to the isotopic substitution:

PropertyValue
Physical StateColorless crystal or crystalline powder
Melting Point289°C (decomposition)
SolubilitySoluble in water and alcoholic solvents
Storage ConditionRoom temperature
Typical Purity98%

Unlike standard alanine, the deuterated version exhibits slightly different spectroscopic properties, including shifted nuclear magnetic resonance (NMR) signals and altered mass spectrometric fragmentation patterns, which facilitate its detection and quantification in complex biological matrices .

Chemical Reactivity

This slight difference in reactivity can be advantageous in certain research applications, particularly when studying reaction mechanisms or enzyme kinetics where the rate-determining step involves the methyl group of alanine .

Synthesis and Preparation Methods

Chemical Synthesis Routes

The synthesis of DL-ALANINE (3,3,3-D3) can be accomplished through several established methods, with the choice of route often depending on the required scale, purity, and available starting materials:

One common approach involves the condensation of deuterated acetaldehyde with ammonium chloride in the presence of sodium cyanide, followed by specific reactions to introduce the deuterium atoms at the beta position. This method allows for efficient incorporation of the deuterium label at the desired position.

Alternative synthetic pathways include:

  • Chemical synthesis using deuterated reagents to introduce the isotopic label

  • Enzymatic methods that utilize microbial systems to incorporate deuterium into the alanine structure

  • Exchange reactions that selectively replace hydrogen atoms with deuterium at the methyl position

The synthetic challenge lies in achieving high isotopic purity while maintaining the racemic mixture of D and L forms required for DL-ALANINE (3,3,3-D3).

Purification and Quality Control

After synthesis, the compound typically undergoes purification processes including recrystallization and/or chromatographic techniques to achieve the desired purity level, which is commonly 98% or higher for research applications. Quality control measures include verification of isotopic enrichment using mass spectrometry and NMR spectroscopy to confirm the presence and position of the deuterium atoms.

The final product must meet stringent specifications for research use, including consistent isotopic purity, chemical purity, and freedom from contaminants that might interfere with experimental results .

Applications in Scientific Research

Metabolic Studies and Pathway Analysis

One of the primary applications of DL-ALANINE (3,3,3-D3) is in metabolic studies, where it serves as a tracer to elucidate biochemical pathways in biological systems. The deuterium label allows researchers to track the metabolic fate of alanine through complex biological processes, providing insights into:

  • Protein synthesis rates

  • Gluconeogenesis pathways

  • Amino acid metabolism

  • Metabolic fluxes in cells and tissues

The stable isotope labeling enables precise quantification of metabolic intermediates and end products, facilitating a deeper understanding of normal and pathological metabolic processes.

Pharmacokinetic and Drug Metabolism Research

DL-ALANINE (3,3,3-D3) has proven valuable in pharmacokinetic studies and drug metabolism research, where it can be incorporated into peptide-based drugs or used as a reference standard for analytical methods . The deuterium labeling provides a way to:

  • Track drug distribution in biological systems

  • Study drug metabolism and biotransformation

  • Develop internal standards for quantitative analysis

  • Investigate protein-drug interactions

These applications contribute significantly to drug development and safety assessment processes in pharmaceutical research .

Spectroscopic and Analytical Applications

The unique spectroscopic properties of DL-ALANINE (3,3,3-D3) make it particularly useful in analytical chemistry and structural biology:

  • Nuclear Magnetic Resonance (NMR) Studies: The deuterium atoms produce distinctive signals that can be used to probe molecular structure and dynamics

  • Mass Spectrometry: The isotopic signature facilitates identification and quantification in complex mixtures

  • Infrared Spectroscopy: Deuteration shifts vibrational frequencies, providing additional structural information

These spectroscopic applications extend to protein structure determination, metabolomics, and biochemical analysis .

Comparison with Related Compounds

Comparison with Non-Deuterated Alanine

DL-ALANINE (3,3,3-D3) shares many properties with standard DL-alanine but differs in specific ways that enhance its research utility:

PropertyDL-ALANINE (3,3,3-D3)Standard DL-Alanine
Molecular Weight92.11 g/mol89.09 g/mol
NMR CharacteristicsDistinctive deuterium signalsStandard proton signals
Mass SpectrometryM+3 isotope patternStandard isotope pattern
Metabolic TracingEasily distinguished from endogenous alanineCannot be distinguished from endogenous pools
Chemical ReactivitySimilar but with subtle kinetic isotope effectsStandard reactivity

These differences, while subtle from a chemical perspective, create significant advantages for research applications requiring metabolic tracing or isotopic discrimination .

Comparison with Other Deuterated Amino Acids

DL-ALANINE (3,3,3-D3) belongs to a broader family of deuterated amino acids, each with specific applications based on their labeling pattern and stereochemistry:

  • L-Alanine-3,3,3-D3: The optically pure L-isomer, commonly used in chiral metabolomics studies and protein synthesis research

  • D-Alanine-3,3,3-D3: The D-isomer, used primarily in bacterial cell wall research due to its presence in peptidoglycan structures

  • N-Acetyl-d3-DL-alanine-3,3,3-D3: A derivative compound with additional deuteration at the acetyl group, used in specialized metabolic studies

Each compound offers unique advantages depending on the specific research question being addressed. The choice between them often depends on the biological system under study and the analytical techniques employed.

Research Findings and Case Studies

Applications in Metabolic Studies

Recent research has demonstrated the value of DL-ALANINE (3,3,3-D3) in understanding protein synthesis rates and metabolic fluxes in cells. Studies have utilized the compound to:

  • Measure fractional protein synthesis rates in different tissues

  • Track alanine metabolism in disease models

  • Investigate gluconeogenesis pathways in diabetes research

  • Study amino acid transport across cell membranes

The stability of the deuterium labeling has made it particularly valuable for long-term studies where isotopic dilution is a concern.

Analytical Method Development

DL-ALANINE (3,3,3-D3) has played a significant role in the development of advanced analytical methods for metabolomics and proteomics research. Recent applications include:

  • Development of quantitative mass spectrometry methods for alanine metabolism

  • Validation of NMR-based metabolomics approaches

  • Creation of internal standards for clinical diagnostic assays

  • Refinement of isotope dilution techniques for absolute quantification

These analytical advances have enhanced the precision and reliability of metabolic research, contributing to broader understanding of biochemical processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator